2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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Overview
Description
2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound that features a quinoline core, a furan ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves a multicomponent reaction. One common method includes the condensation of furfural with 2-cyanoethanethioamide, followed by cyclization with 1-(cyclohex-1-en-1-yl)pyrrolidine and subsequent reaction with alkyl halides . The reaction typically requires a solvent such as dimethylformamide (DMF) and is conducted under heating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the multicomponent synthesis process. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The furan ring and quinoline core can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory agent and its ability to inhibit specific enzymes.
Biological Studies: The compound’s interactions with biological targets make it useful in studying cellular pathways and mechanisms.
Material Science: Its unique structural properties can be leveraged in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The furan and quinoline moieties contribute to its binding affinity and specificity. Pathways involved could include inhibition of inflammatory mediators or modulation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- 2-(alkylsulfanyl)-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles
- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide lies in its combination of a furan ring and a quinoline core, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for designing compounds with specific biological activities.
Properties
Molecular Formula |
C24H23N3O2S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H23N3O2S/c1-2-16-9-11-17(12-10-16)26-22(28)15-30-24-19(14-25)23(21-8-5-13-29-21)18-6-3-4-7-20(18)27-24/h5,8-13H,2-4,6-7,15H2,1H3,(H,26,28) |
InChI Key |
KSQOBFQMSCGEJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=CO4 |
Origin of Product |
United States |
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